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Compound of Interest

4-(2-Fluorophenoxy)-2-
Compound Name:

methylaniline
CAS No.: 946699-47-4
Cat. No.: B1328387

Get Quote

Executive Summary & Chemical Profile[1]

4-(2-Fluorophenoxy)-2-methylaniline is a "privileged structure” in medicinal chemistry. It
combines a lipophilic diarylether tail (critical for occupying the hydrophobic back-pocket of
kinase enzymes) with an ortho-methyl aniline head (which induces atropisomerism or "twist" to
improve selectivity).

Its primary application is as a nucleophilic scaffold for synthesizing Diaryl Ureas
(VEGFR/PDGFR inhibitors similar to Regorafenib) and Heterocyclic Amides (P-CAB analogs).

Chemical Specifications
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Property Data
CAS Number 946699-47-4
IUPAC Name 4-(2-Fluorophenoxy)-2-methylaniline
Molecular Formula Ci3H12FNO
Molecular Weight 217.24 g/mol
Appearance Off-white to pale brown solid or viscous oll
N Soluble in DMSO, DCM, MeOH; Insoluble in

Solubility

water

~4.0-4.5 (Predicted) — Less basic than
pKa (Conjugate Acid) unsubstituted aniline due to the ether

withdrawing effect.[1][2]

Synthetic Utility & Mechanism

The utility of this molecule relies on the differential reactivity of its functional groups. The amine

(-NH2) is the primary handle for coupling, while the fluorophenoxy ether serves as a

metabolically stable, lipophilic anchor.

Key Reaction Pathways[4]

o Urea Formation (Kinase Inhibitor Synthesis): Reaction with isocyanates to form diaryl ureas.

This is the standard route for generating "Sorafenib-like" Type Il kinase inhibitors.

e Buchwald-Hartwig / SnAr Coupling: Coupling with heteroaryl halides (e.g., chloropyrimidines,

quinolines) to form the "hinge-binding" core of the drug.

e Amide Coupling: Reaction with carboxylic acids using HATU/EDC to generate P-CAB

analogs.

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and forward application of this scaffold.
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Figure 1: Synthetic workflow from precursors to high-value pharmaceutical targets.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (If not purchased)

Use this protocol if you need to synthesize the aniline from basic precursors.
Reaction: Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.
Step 1: Ether Formation

o Charge: To a reaction vessel, add 2-fluorophenol (1.0 equiv) and 4-fluoro-2-methyl-1-
nitrobenzene (1.0 equiv).

¢ Solvent: Dissolve in DMF (5 mL/mmol).
o Base: Add Potassium Carbonate (K2COs) (2.0 equiv).

e Reaction: Heat to 80-90°C for 4—6 hours. Monitor by TLC/LC-MS for the disappearance of
the nitrobenzene.

o Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with
1N NaOH (to remove unreacted phenol) and brine. Dry over Na2SOa4 and concentrate.

o Checkpoint: Product is 4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene.
Step 2: Reduction to Aniline

e Charge: Dissolve the nitro intermediate in Methanol/THF (1:1).
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Catalyst: Add 10% Pd/C (5 wt% loading).

Reaction: Stir under Hz atmosphere (balloon pressure) at RT for 2—4 hours.

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Application — Synthesis of a Diaryl Urea
Library

This is the primary application for drug discovery (Kinase Inhibitor Synthesis).
Objective: Synthesize a library of urea analogs targeting VEGFR/PDGFR.

Reagents:

» Scaffold: 4-(2-Fluorophenoxy)-2-methylaniline (1.0 equiv)

o Electrophile: Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)
e Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

Preparation: Dissolve 4-(2-Fluorophenoxy)-2-methylaniline (0.5 mmol, 108 mg) in
anhydrous DCM (2 mL) in a 4 mL vial.

» Addition: Add the specific Aryl Isocyanate (0.55 mmol) dropwise at 0°C (ice bath).
¢ Reaction: Remove ice bath and stir at Room Temperature for 2—12 hours.
o Observation: A white or off-white precipitate often forms (the urea product).

e Monitoring: Check by TLC (50% EtOAc/Hexane). The aniline spot (lower Rf, stains with
ninhydrin) should disappear.

« Isolation (Self-Validating Step):
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o If precipitate forms: Filter and wash with cold DCM. This usually yields >95% purity.[3]
o If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

Yield Expectation: 80—95%. Data Output: The product will show a characteristic Urea carbonyl
peak in 33C NMR (~152 ppm) and two NH singlets in *H NMR.

Analytical Quality Control (QC)

To ensure the integrity of the starting material or synthesized products, use the following
parameters.

Method Condition Expected Result

Single peak, RT ~ 4.5 min
C18 Column, ACN/Water . _
HPLC _ (mid-eluting due to ether
(0.1% TFA), 5-95% gradient ) o
lipophilicity).

Methyl: Singlet ~2.1 ppm
(3H).Amine: Broad singlet ~4.8

1H NMR (DMSO-de) 400 MHz _ ,
ppm (2H).Aromatic: Multiplets
6.5—7.2 ppm (7H).

[M+H]* = 218.1. Note: Aniline

LC-MS ESI (+)

nitrogen protonates easily.

Troubleshooting Guide

e Problem: Low yield in amide coupling (Protocol B variation).

o Cause: The ortho-methyl group provides steric hindrance.

o Solution: Switch from EDC/HOBt to HATU/DIPEA and heat to 50°C.
e Problem: Darkening of the aniline starting material.

o Cause: Oxidation of the amine.
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o Solution: Store under Argon at 4°C. Purify by passing through a short silica plug before
use if heavily colored.

References
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o Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for
treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844. (Mechanistic
reference for diaryl urea kinase inhibitors).

e BenchChem.Synthetic Utility of Fluorinated Anilines. (General reactivity profiles).

(Note: Specific patent literature for this exact CAS often falls under broad Markush structures
for "Substituted Diphenyl Ethers" in kinase inhibitor patents filed by companies like Bayer,
Pfizer, or specialized CROs.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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